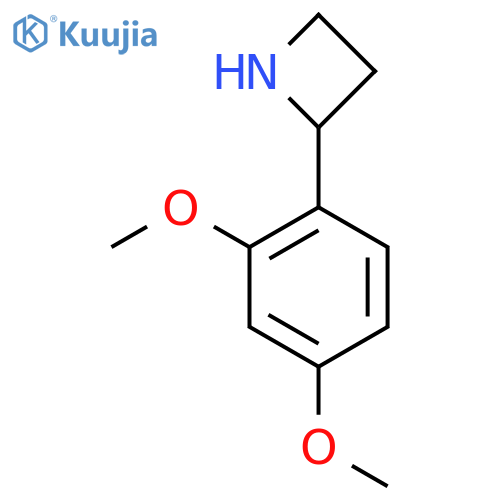Cas no 1270415-70-7 (2-(2,4-dimethoxyphenyl)azetidine)

1270415-70-7 structure
商品名:2-(2,4-dimethoxyphenyl)azetidine
2-(2,4-dimethoxyphenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-dimethoxyphenyl)azetidine
- AKOS006370605
- 1270415-70-7
- EN300-1831930
-
- インチ: 1S/C11H15NO2/c1-13-8-3-4-9(10-5-6-12-10)11(7-8)14-2/h3-4,7,10,12H,5-6H2,1-2H3
- InChIKey: VKTBNGFOKVPAIR-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C1CCN1)OC
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 30.5Ų
2-(2,4-dimethoxyphenyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831930-10.0g |
2-(2,4-dimethoxyphenyl)azetidine |
1270415-70-7 | 10g |
$5467.0 | 2023-05-26 | ||
| Enamine | EN300-1831930-5.0g |
2-(2,4-dimethoxyphenyl)azetidine |
1270415-70-7 | 5g |
$3687.0 | 2023-05-26 | ||
| Enamine | EN300-1831930-0.5g |
2-(2,4-dimethoxyphenyl)azetidine |
1270415-70-7 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1831930-5g |
2-(2,4-dimethoxyphenyl)azetidine |
1270415-70-7 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1831930-1g |
2-(2,4-dimethoxyphenyl)azetidine |
1270415-70-7 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1831930-0.05g |
2-(2,4-dimethoxyphenyl)azetidine |
1270415-70-7 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1831930-2.5g |
2-(2,4-dimethoxyphenyl)azetidine |
1270415-70-7 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1831930-0.25g |
2-(2,4-dimethoxyphenyl)azetidine |
1270415-70-7 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1831930-1.0g |
2-(2,4-dimethoxyphenyl)azetidine |
1270415-70-7 | 1g |
$1272.0 | 2023-05-26 | ||
| Enamine | EN300-1831930-0.1g |
2-(2,4-dimethoxyphenyl)azetidine |
1270415-70-7 | 0.1g |
$741.0 | 2023-09-19 |
2-(2,4-dimethoxyphenyl)azetidine 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1270415-70-7 (2-(2,4-dimethoxyphenyl)azetidine) 関連製品
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2230780-65-9(IL-17A antagonist 3)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
